molecular formula C7H4BrCl2F B1447147 3,4-Dichloro-2-fluorobenzyl bromide CAS No. 1807053-29-7

3,4-Dichloro-2-fluorobenzyl bromide

Cat. No. B1447147
M. Wt: 257.91 g/mol
InChI Key: CXAFUAFGQPJKGK-UHFFFAOYSA-N
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Description

“3,4-Dichloro-2-fluorobenzyl bromide” is a chemical compound with the molecular formula C7H4BrCl2F . It is used in laboratory chemicals .


Molecular Structure Analysis

The molecular structure of “3,4-Dichloro-2-fluorobenzyl bromide” consists of a benzene ring substituted with two chlorine atoms, one fluorine atom, and a bromomethyl group . The InChI code for this compound is 1S/C7H4BrCl2F/c8-3-4-5(9)1-2-6(10)7(4)11/h1-2H,3H2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3,4-Dichloro-2-fluorobenzyl bromide” include a molecular weight of 239.92 , and it is a solid at room temperature . The compound has a boiling point of 42-45°C .

Scientific Research Applications

Radiotracer Synthesis for PET Imaging

A significant application of this compound is in the synthesis of radiotracers for Positron Emission Tomography (PET). Studies have developed procedures for synthesizing fluorobenzyl bromides as intermediates in asymmetric synthesis of fluorinated α-amino acids, which are crucial for PET imaging. These radiotracers help in the non-invasive imaging of biological processes at the molecular level, offering insights into various diseases and conditions (Zaitsev et al., 2002).

Advancements in Organic Synthesis

In organic chemistry, "3,4-Dichloro-2-fluorobenzyl bromide" serves as a precursor for designing novel protecting groups and intermediates. For instance, it has been used to introduce new benzyl ether-type protecting groups for alcohols. These protecting groups are crucial for synthesizing complex molecules, including those with potential pharmaceutical applications. They offer stability to oxidizing conditions and are compatible with various synthetic routes (Crich et al., 2009).

Synthesis of Anticancer Agents

There's ongoing research into synthesizing compounds with potential anticancer properties. For example, derivatives of "3,4-Dichloro-2-fluorobenzyl bromide" have been used in the synthesis of new compounds evaluated for their anticancer activities. These studies are critical for discovering new drugs and treatments (Mohideen et al., 2017).

Development of Antimicrobial Agents

Research has explored the synthesis of cyclotetraphosphazene derivatives using "3,4-Dichloro-2-fluorobenzyl bromide" as a precursor. These compounds exhibit promising antimicrobial activities, highlighting their potential in developing new antimicrobial agents. Such studies are vital in the fight against drug-resistant bacteria and other pathogens (Elmas et al., 2018).

Corrosion Inhibition

Another application area is in corrosion inhibition, where derivatives of "3,4-Dichloro-2-fluorobenzyl bromide" have been evaluated for their effectiveness in protecting metals against corrosion. This research is crucial for industries where metal longevity and durability are essential (Bhaskaran et al., 2019).

Safety And Hazards

“3,4-Dichloro-2-fluorobenzyl bromide” is considered hazardous. It can cause severe skin burns and eye damage . It may also cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-(bromomethyl)-3,4-dichloro-2-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrCl2F/c8-3-4-1-2-5(9)6(10)7(4)11/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXAFUAFGQPJKGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1CBr)F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrCl2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dichloro-2-fluorobenzyl bromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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